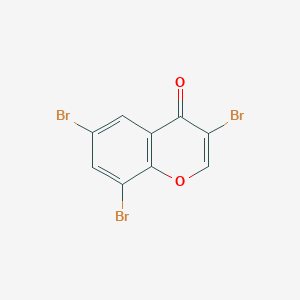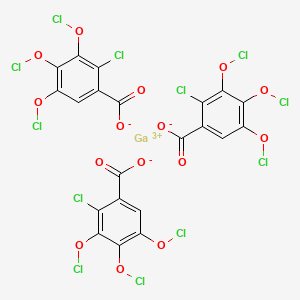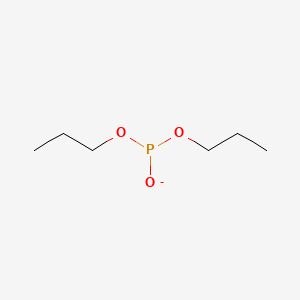
Cyclohexane, 1,3-diethynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, 1,3-diethynyl- is an organic compound with the molecular formula C10H10 It is a derivative of cyclohexane where two hydrogen atoms at the 1 and 3 positions are replaced by ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexane, 1,3-diethynyl- can be synthesized through various methods. One common approach involves the dehydrobromination of 1,3-dibromocyclohexane using a strong base such as sodium amide (NaNH2) in liquid ammonia. The reaction proceeds as follows:
C6H8Br2+2NaNH2→C6H8(C2H)2+2NaBr+2NH3
Another method involves the palladium-catalyzed coupling of cyclohexane-1,3-diyne with ethynylmagnesium bromide under an inert atmosphere .
Industrial Production Methods
Industrial production of cyclohexane, 1,3-diethynyl- is not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1,3-diethynyl- undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form cyclohexane derivatives with ethyl groups.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used for reduction.
Substitution: Grignard reagents or organolithium compounds can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of cyclohexane derivatives with ethyl groups.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexane, 1,3-diethynyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Employed in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of cyclohexane, 1,3-diethynyl- depends on the specific application and reaction it is involved in. In general, the ethynyl groups can participate in various chemical reactions due to their high reactivity. For example, in oxidation reactions, the ethynyl groups are converted to carbonyl groups, which can further react to form diketones. In reduction reactions, the ethynyl groups are hydrogenated to form ethyl groups .
Comparison with Similar Compounds
Cyclohexane, 1,3-diethynyl- can be compared with other similar compounds such as:
Cyclohexane, 1,3-diyne: Similar structure but with triple bonds instead of ethynyl groups.
Cyclohexane, 1,3-dimethyl: Similar structure but with methyl groups instead of ethynyl groups.
Cyclohexane, 1,3-dibromo: Similar structure but with bromine atoms instead of ethynyl groups.
The uniqueness of cyclohexane, 1,3-diethynyl- lies in the presence of ethynyl groups, which impart distinct reactivity and potential for various applications .
Properties
Molecular Formula |
C10H12 |
|---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1,3-diethynylcyclohexane |
InChI |
InChI=1S/C10H12/c1-3-9-6-5-7-10(4-2)8-9/h1-2,9-10H,5-8H2 |
InChI Key |
ZFNYENHXOKGAOJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCCC(C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)



![ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate](/img/structure/B13831262.png)
